
2,3-Dimethyldodec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyldodec-1-ene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. Its molecular formula is C14H28, and it is characterized by the presence of two methyl groups attached to the second and third carbon atoms of a dodecane chain. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyldodec-1-ene can be achieved through several methods. One common approach involves the alkylation of a suitable dodecene precursor with methylating agents under controlled conditions. For instance, the reaction of 2,3-dimethylbutane with a dodecene in the presence of a strong acid catalyst can yield this compound. The reaction typically requires temperatures ranging from 50°C to 100°C and may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction rate and selectivity. The process may also include purification steps such as distillation or chromatography to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyldodec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon (Pd/C) can convert the alkene to the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, the reaction with bromine (Br2) can yield dibromo derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas in the presence of Pd/C catalyst at elevated pressures.
Substitution: Bromine in an inert solvent such as carbon tetrachloride (CCl4) under ambient conditions.
Major Products Formed
Oxidation: Formation of 2,3-dimethyldodecan-1-ol, 2,3-dimethyldodecanone, or 2,3-dimethyldodecanoic acid.
Reduction: Formation of 2,3-dimethyldodecane.
Substitution: Formation of 2,3-dibromo-2,3-dimethyldodecane.
Scientific Research Applications
2,3-Dimethyldodec-1-ene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and catalysis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals, lubricants, and polymer additives.
Mechanism of Action
The mechanism by which 2,3-Dimethyldodec-1-ene exerts its effects depends on the specific reaction or application. In catalytic reactions, the double bond can interact with metal catalysts to form intermediate complexes that facilitate the transformation of the molecule. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
2,3-Dimethyldodec-1-ene can be compared with other similar alkenes such as:
2,3-Dimethylbut-2-ene: A smaller alkene with similar structural features but different reactivity due to its shorter chain length.
2,3-Dimethylhex-1-ene: Another alkene with a similar substitution pattern but different physical and chemical properties due to its chain length.
2,3-Dimethyloct-1-ene: A compound with a longer chain, exhibiting different reactivity and applications.
Properties
CAS No. |
62862-17-3 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
2,3-dimethyldodec-1-ene |
InChI |
InChI=1S/C14H28/c1-5-6-7-8-9-10-11-12-14(4)13(2)3/h14H,2,5-12H2,1,3-4H3 |
InChI Key |
RYBBLEAVBUIWHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
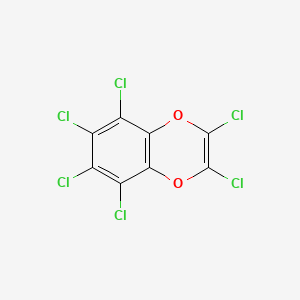
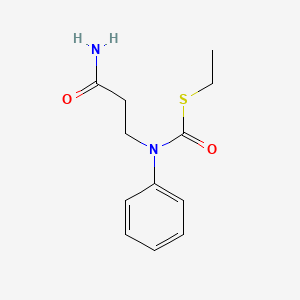
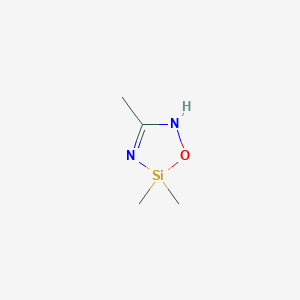
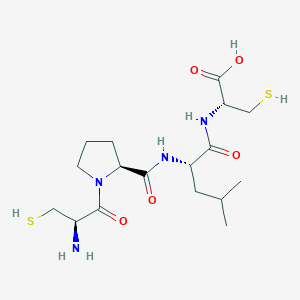
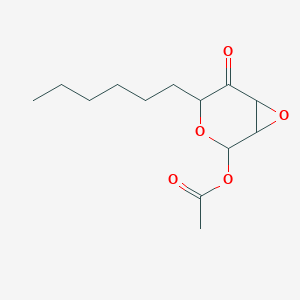
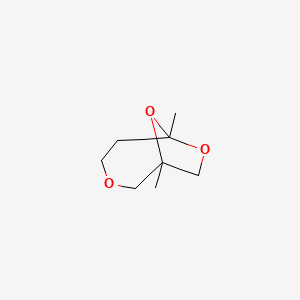
![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
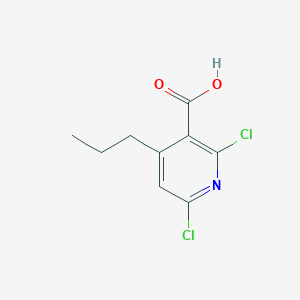
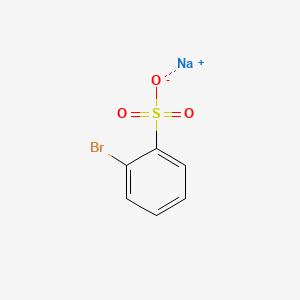
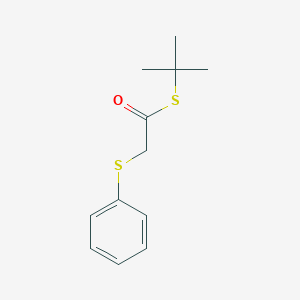
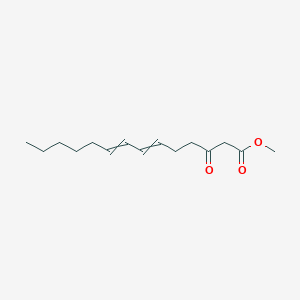
![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)
![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)
